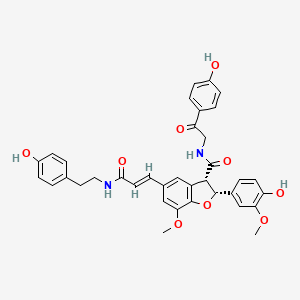![molecular formula C7H6ClNO2 B1250420 5-Chloro-benzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2](/img/structure/B1250420.png)
5-Chloro-benzo[d][1,3]dioxol-4-amine
Vue d'ensemble
Description
It is a white crystalline solid with a melting point of 176-178°C. This compound has been widely studied for its diverse applications in scientific research, particularly in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-Chlorobenzo[d][1,3]dioxol-4-amine has a wide range of applications in scientific research:
Catalytic Applications: It has been identified as an effective catalyst for dehydrative amide condensation, especially in the synthesis of sterically demanding carboxylic acids.
Synthesis of Antiviral and Antibacterial Agents: Derivatives of this compound have shown potential antiviral activity against tobacco mosaic virus and antibacterial activity.
Environmental Remediation: Certain bacteria capable of degrading chloroaniline compounds have been isolated, indicating potential for environmental remediation.
Analyse Biochimique
Biochemical Properties
5-Chlorobenzo[d][1,3]dioxol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-Chlorobenzo[d][1,3]dioxol-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 5-Chlorobenzo[d][1,3]dioxol-4-amine exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding may result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 5-Chlorobenzo[d][1,3]dioxol-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorobenzo[d][1,3]dioxol-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Chlorobenzo[d][1,3]dioxol-4-amine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 5-Chlorobenzo[d][1,3]dioxol-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
5-Chlorobenzo[d][1,3]dioxol-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 5-Chlorobenzo[d][1,3]dioxol-4-amine within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Chlorobenzo[d][1,3]dioxol-4-amine is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d][1,3]dioxol-4-amine typically involves the reaction of 5-chloro-1,3-benzodioxole with ammonia or an amine under specific conditions. One common method involves the use of propyl cyanide as a solvent at a temperature of 96°C for 2 hours, followed by treatment with sodium hydroxide in water .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorobenzo[d][1,3]dioxol-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, such as the preparation of chloro(methylthio)thiazolopyridine.
Amination Reactions: The compound can be aminated regioselectively using microwave-assisted methods.
Common Reagents and Conditions
Substitution Reactions: Common reagents include methylthio compounds and thiazolopyridine derivatives.
Amination Reactions: Microwave-assisted methods often use chlorobenzoic acids as starting materials.
Major Products Formed
Substitution Reactions: Products such as chloro(methylthio)thiazolopyridine.
Amination Reactions: N-substituted nitroanthranilic acid derivatives.
Mécanisme D'action
The mechanism of action of 5-Chlorobenzo[d][1,3]dioxol-4-amine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been studied for their inhibitory effects on cell proliferation and apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole: Structurally related and used in catalytic applications.
5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide: Shows antiviral activity.
NM441: An antibacterial agent synthesized using a structurally similar precursor.
Uniqueness
5-Chlorobenzo[d][1,3]dioxol-4-amine is unique due to its versatile applications in various fields, including catalysis, antiviral and antibacterial agent synthesis, and environmental remediation. Its ability to undergo diverse chemical reactions and its structural similarity to other effective compounds make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
5-chloro-1,3-benzodioxol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNKFUXNHFBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463654 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-45-2 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary route of excretion for 5-chloro-1,3-benzodioxol-4-amine in rats?
A1: Following intraperitoneal administration in rats, 5-chloro-1,3-benzodioxol-4-amine is primarily excreted through urine. [] The study observed that a significant majority (89.1%) of the administered dose was excreted within 48 hours, with the majority of this excretion occurring through urine within the first 12 hours. []
Q2: What is the major metabolite of 5-chloro-1,3-benzodioxol-4-amine identified in the study?
A2: The primary metabolite detected in both urine and bile was a demethylenated monosulfate conjugate of 5-chloro-1,3-benzodioxol-4-amine. [] This finding was confirmed through high-performance liquid chromatography (HPLC) analysis coupled with radioprofiling and mass spectrometry techniques. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)


![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)






